bis(2-fluoro-2,2-dinitroethyl) carbonate

Description

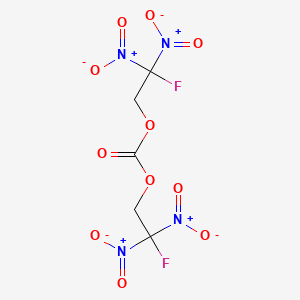

Structure

3D Structure

Properties

CAS No. |

20677-77-4 |

|---|---|

Molecular Formula |

C5H4F2N4O11 |

Molecular Weight |

334.10 g/mol |

IUPAC Name |

bis(2-fluoro-2,2-dinitroethyl) carbonate |

InChI |

InChI=1S/C5H4F2N4O11/c6-4(8(13)14,9(15)16)1-21-3(12)22-2-5(7,10(17)18)11(19)20/h1-2H2 |

InChI Key |

BPMXMXFLNKOZJI-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis 2 Fluoro 2,2 Dinitroethyl Carbonate

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of bis(2-fluoro-2,2-dinitroethyl) carbonate. Research has demonstrated that careful control over the stoichiometry of the reactants and the reaction time can significantly influence the outcome of the synthesis.

A notable improvement in the synthesis involves the strategic use of an excess of phosgene (B1210022). It has been found that a 10 to 20 mole percent excess of phosgene is generally sufficient to drive the reaction to completion and achieve higher yields. google.com The reaction is typically carried out in methylene (B1212753) chloride, which serves as an effective solvent for the reactants and facilitates the reaction.

The following table summarizes the experimental data from several runs of the synthesis, illustrating the impact of varying reactant quantities on the yield of this compound.

Table 1: Reaction Parameters and Yields for the Synthesis of this compound google.com

| Run No. | FDNE* (g) | FDNE* (mole) | COCl₂ (g) | COCl₂ (mole) | Pyridine (g) | Pyridine (mole) | Time (hr) | Crude Yield (g) | Pure Yield (g) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1.04 | - | - | - | - | - | - | - | - |

| 2 | 1.56 | - | - | - | - | - | - | - | - |

| 3 | 2.08 | - | - | - | - | - | - | - | - |

| 4 | 2.08 | - | - | - | - | - | - | - | - |

*FDNE (2-fluoro-2,2-dinitroethanol) was assayed at 80 wt % purity.

Note: The interactive table is based on the available data. Missing specific values for moles of reactants and yields in some runs are as per the source document.

Purification of the crude product is another critical step for obtaining high-purity this compound. The purification process typically involves washing a methylene chloride solution of the crude product with a saturated sodium bicarbonate solution and then with water. This is followed by drying the organic phase over a drying agent like magnesium sulfate (B86663) and treating it with decolorizing charcoal (e.g., Norit) to remove colored impurities. google.com A successful synthesis and purification can yield a pale yellow carbonate with a melting point of 39-43°C, indicating a purity level suitable for its intended applications. google.com

Scalability Considerations for Research and Development Applications

Scaling up the synthesis of this compound from a laboratory scale to larger quantities for research and development (R&D) purposes introduces a unique set of challenges that must be carefully addressed. While specific scalability studies for this compound are not extensively detailed in the available literature, general principles for scaling up the synthesis of energetic materials, particularly those involving hazardous reagents like phosgene, provide a framework for consideration.

One of the primary concerns in scaling up this synthesis is the handling of phosgene. Phosgene is a highly toxic and corrosive gas, and its use in larger quantities necessitates stringent safety protocols and specialized equipment. This includes conducting the reaction in a well-ventilated area, preferably within a walk-in fume hood, and having continuous monitoring systems for phosgene leaks. The infrastructure for storing and handling larger volumes of phosgene must also be designed with safety as the top priority.

Heat management is another critical factor in the scale-up process. The reaction to form the carbonate may be exothermic, and as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a buildup of heat, which could result in uncontrolled side reactions or decomposition of the energetic product. Therefore, a robust cooling system and careful monitoring of the reaction temperature are essential for a safe and controlled scale-up.

The efficiency of mixing also becomes more critical at a larger scale. Inadequate mixing can lead to localized "hot spots" and an uneven reaction rate, potentially affecting both the yield and the purity of the final product. The choice of reactor and stirring mechanism must be carefully considered to ensure homogenous mixing throughout the reaction vessel.

Finally, the work-up and purification procedures also need to be adapted for larger quantities. Handling larger volumes of solvents and waste products requires appropriate equipment and disposal procedures. The purification method, such as recrystallization, may need to be optimized for larger batches to ensure the final product meets the required purity specifications for R&D applications. A thorough risk assessment should be conducted before any scale-up, and the process should be scaled up incrementally to identify and mitigate any potential hazards.

Advanced Spectroscopic and Crystallographic Characterization of Bis 2 Fluoro 2,2 Dinitroethyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For bis(2-fluoro-2,2-dinitroethyl) carbonate, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁴N/¹⁵N NMR studies would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals from the methylene (B1212753) (CH₂) protons. These protons are situated between the carbonate functional group and the fluorodinitromethyl group. The electron-withdrawing nature of the adjacent oxygen atom of the carbonate group and the highly electronegative fluorodinitroethyl group would cause a significant downfield shift for these methylene protons. The signal is anticipated to appear as a triplet due to coupling with the adjacent fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| -O-CH₂-CF(NO₂)₂ | 4.5 - 5.5 | Triplet (t) | ~12-16 Hz (³JHF) |

Note: Predicted values are based on the analysis of similar fluorinated and nitrated organic compounds.

The ¹³C NMR spectrum will provide critical information about the carbon backbone of the molecule. Three distinct carbon environments are present: the carbonate carbon (C=O), the methylene carbons (-CH₂-), and the fluorodinitromethyl carbons (-CF(NO₂)₂). The carbonate carbon is expected to resonate at a significantly downfield position due to its bonding to three oxygen atoms. The methylene carbon will be shifted downfield by the adjacent oxygen and fluorodinitromethyl group. The carbon atom bonded to fluorine and two nitro groups will also exhibit a characteristic chemical shift, which will be further split due to carbon-fluorine coupling.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 150 - 160 | Singlet (s) |

| -O-CH₂- | 70 - 80 | Singlet (s) |

| -CF(NO₂)₂ | 110 - 120 | Doublet (d, ¹JCF) |

Note: Predicted values are based on the analysis of similar organic carbonates and fluorinated nitroalkanes.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected. This signal's chemical shift will be characteristic of a fluorine atom attached to a carbon bearing two nitro groups. The signal will be split into a triplet by the adjacent methylene protons.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| -CF(NO₂)₂ | -90 to -110 | Triplet (t) | ~12-16 Hz (³JHF) |

Note: Predicted values are relative to a standard such as CFCl₃ and are based on data for similar fluorodinitro compounds.

While ¹⁴N NMR is often complicated by broad signals due to its quadrupolar moment, ¹⁵N NMR, especially with enrichment, can provide valuable information about the electronic environment of the nitrogen atoms in the nitro groups. The chemical shifts of the nitro groups are expected to be in the typical range for aliphatic nitro compounds. The presence of the electronegative fluorine atom on the same carbon may cause a slight downfield shift compared to non-fluorinated analogues.

Predicted ¹⁵N NMR Data for this compound

| Nitrogen | Predicted Chemical Shift (ppm) |

| -NO₂ | 350 - 380 |

Note: Predicted values are relative to a standard such as nitromethane.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound will be dominated by absorptions corresponding to the nitro (-NO₂), carbonate (-O-C(=O)-O-), and C-F groups.

The most prominent features in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the nitro groups. The carbonate group will exhibit a strong C=O stretching band. The C-O stretching of the carbonate and the C-F stretching vibration will also be observable.

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1580 - 1620 | Strong |

| NO₂ | Symmetric Stretch | 1300 - 1350 | Strong |

| C=O (Carbonate) | Stretch | 1750 - 1780 | Strong |

| C-O (Carbonate) | Stretch | 1200 - 1300 | Strong |

| C-F | Stretch | 1000 - 1100 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies and data from related energetic materials.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be suitable to observe the molecular ion or a protonated/adduct form.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) is expected to be dominated by the loss of the nitro groups (-NO₂), which is a common fragmentation pathway for energetic materials. researchgate.net Subsequent fragmentation could involve cleavage of the carbonate ester bonds and further loss of small neutral molecules.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| [M]+ | C₅H₄F₂N₄O₁₀ | Molecular Ion |

| [M - NO₂]+ | C₅H₄F₂N₃O₈ | Loss of a nitro group |

| [M - 2NO₂]+ | C₅H₄F₂N₂O₆ | Loss of two nitro groups |

| [M - 4NO₂]+ | C₅H₄F₂O₂ | Loss of all four nitro groups |

| [C₂H₂FNO₂]+ | FC(NO₂)CH₂ | Cleavage of the O-CH₂ bond |

| [CO₂]+ | CO₂ | Fragmentation of the carbonate group |

Note: The observation of the molecular ion may be challenging due to the energetic nature of the compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific experimental X-ray diffraction data for this compound. While the synthesis of this energetic material has been documented, detailed analysis of its crystalline structure through single-crystal or powder X-ray diffraction does not appear to be published in the accessible domain.

The scientific community has, however, extensively studied other energetic materials that incorporate the fluoro-dinitroethyl moiety. For instance, detailed crystallographic data, including unit cell dimensions, space groups, and analyses of molecular packing, are available for compounds such as 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine and 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine. nih.govrsc.orgresearchgate.net These studies underscore the importance of the fluoro-dinitromethyl group in influencing the crystal density and stability of energetic compounds through various intermolecular interactions. nih.govrsc.org

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

Detailed single-crystal X-ray diffraction data for this compound, which would provide precise atomic coordinates, bond lengths, and bond angles, is not available in the current body of scientific literature. Such data would be invaluable for elucidating the exact three-dimensional arrangement of the molecule, including the conformation of the fluoro-dinitroethyl groups relative to the central carbonate moiety. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular forces, such as van der Waals interactions and potential halogen bonding, which are critical to the material's stability and energetic performance.

Due to the lack of experimental data, a data table for the crystallographic parameters of this compound cannot be provided.

Powder X-ray Diffraction (PXRD) for Polycrystalline Properties and Phase Identification

Similarly, there are no published powder X-ray diffraction patterns for this compound. PXRD is a fundamental technique for characterizing the polycrystalline nature of a material, identifying its crystalline phase(s), and assessing sample purity. An experimental PXRD pattern would serve as a unique fingerprint for this compound, enabling its identification in mixtures and providing a baseline for quality control during its synthesis and processing. In the absence of such data, it is not possible to discuss the polycrystalline properties or potential polymorphism of this compound.

Consequently, a data table of PXRD peaks for this compound cannot be generated.

Computational and Theoretical Chemistry of Bis 2 Fluoro 2,2 Dinitroethyl Carbonate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These calculations solve the Schrödinger equation to find the optimal geometry and the distribution of electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. nih.gov For a molecule like bis(2-fluoro-2,2-dinitroethyl) carbonate, DFT would be used to perform a full geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, known as the equilibrium geometry.

Functionals such as B3LYP, combined with a suitable basis set like 6-31G(d,p), are commonly used for this purpose. mdpi.com The optimization calculations yield key structural parameters. From the optimized geometry, one can derive other important electronic properties such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and Mulliken charges, which offer insights into the molecule's reactivity and stability. nih.gov

Table 1: Illustrative Data from DFT Geometry Optimization This table presents the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical.

| Parameter | Value |

|---|---|

| Total Energy | Hypothetical Value (e.g., -1560 Hartrees) |

| Dipole Moment | Hypothetical Value (e.g., 3.5 Debye) |

| C=O Bond Length | Hypothetical Value (e.g., 1.20 Å) |

| C-O Bond Length | Hypothetical Value (e.g., 1.35 Å) |

| N-O Bond Length | Hypothetical Value (e.g., 1.22 Å) |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate predictions for electronic properties. These high-accuracy calculations are often performed on the geometry previously optimized using DFT. They are particularly useful for refining the electronic energy of the molecule, which is crucial for accurately predicting thermochemical data like the heat of formation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. mdpi.com For this compound, MD simulations would be employed to understand its bulk properties, such as density, and to analyze its conformational flexibility.

Using a suitable force field, such as the COMPASS force field which is optimized for condensed-phase simulations of energetic materials, a simulation box containing many molecules of the compound would be constructed. mdpi.com The simulation would track the movements of each atom over time, providing insight into the intermolecular interactions (e.g., van der Waals forces and electrostatic interactions) that govern the material's physical state and crystal packing. This is also critical for understanding the interactions between the energetic material and binder molecules in polymer-bonded explosives (PBXs). mdpi.com

Prediction of Thermochemical and Energetic Parameters via Theoretical Models

A primary goal of computational studies on energetic materials is the prediction of their performance. This involves calculating key thermochemical and detonation parameters.

The heat of formation (ΔHf) is a critical parameter that dictates the energy content of an explosive. It can be calculated computationally using atomization or isodesmic reaction schemes based on the electronic energies obtained from high-accuracy quantum chemical calculations (like DFT or ab initio methods). Software packages like Gaussian are frequently used for these calculations. bohrium.comrsc.org

The oxygen balance (OB%) is a simpler, yet crucial, indicator of the efficiency of an explosive. It is calculated based on the molecular formula and determines whether the explosive has enough oxygen to fully oxidize its carbon and hydrogen atoms. For this compound (C5H4F2N4O11), the oxygen balance can be calculated as follows:

OB% = [(z - 2x - y/2) / M] * 1600

Where x=5 (Carbon), y=4 (Hydrogen), z=11 (Oxygen), and M is the molecular weight. A positive oxygen balance is desirable for some applications, making the compound a potential oxidizer in formulations. researchgate.net

Once the density (ρ) and heat of formation (ΔHf) are known (either from MD simulations/experiments or theoretical calculations), the detonation properties can be predicted. Specialized thermochemical codes, such as EXPLO5, are widely used for this purpose. bohrium.comrsc.org These programs use empirical and theoretical equations (like the Kamlet-Jacobs equations) to predict the detonation velocity (D) and detonation pressure (P). These predicted values are essential for assessing the performance of a new energetic material and comparing it to existing standards like TNT or RDX. researchgate.net

Table 2: Illustrative Predicted Energetic Properties This table shows the type of performance data predicted by thermochemical codes. The density and heat of formation are input parameters. The values are hypothetical.

| Property | Value |

|---|---|

| Molecular Formula | C5H4F2N4O11 |

| Density (ρ) | Hypothetical Value (e.g., 1.85 g/cm³) |

| Heat of Formation (ΔHf) | Hypothetical Value (e.g., -750 kJ/mol) |

| Oxygen Balance (OB%) | +10.59% |

| Detonation Velocity (D) | Hypothetical Value (e.g., 8500 m/s) |

Computational Studies on Reactivity and Stability Pathways

No computational studies detailing the reactivity and stability of this compound were found. While research exists on other energetic materials containing fluorodinitroethyl groups or on different carbonate compounds, this information cannot be directly extrapolated to the target molecule due to the unique electronic and structural effects of the carbonate linkage combined with the fluoro- and dinitro- substituents.

Elucidation of Potential Reaction Mechanisms

There are no available computational studies that elucidate the potential reaction mechanisms of this compound. Investigations into the decomposition of analogous energetic molecules often focus on the initial bond scission events, such as C-NO2 or N-NO2 bond cleavage, which are critical in determining the subsequent reaction cascade. However, without specific theoretical calculations for this compound, any proposed mechanism would be purely speculative.

Prediction of Degradation Pathways and Kinetic Parameters

Specific degradation pathways and their associated kinetic parameters for this compound have not been predicted through computational methods in the reviewed literature. Such studies would typically involve quantum chemical calculations to map the potential energy surface of the molecule's decomposition, identifying transition states and calculating activation energies and reaction rate constants. The absence of this data precludes any detailed discussion of its degradation kinetics.

Thermal Behavior and Decomposition Mechanisms of Bis 2 Fluoro 2,2 Dinitroethyl Carbonate

Thermogravimetric Analysis (TGA) for Thermal Stability and Mass Loss Profiles

No specific Thermogravimetric Analysis (TGA) data for bis(2-fluoro-2,2-dinitroethyl) carbonate, such as onset decomposition temperature or mass loss percentages at various temperatures, could be located in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Decomposition Onset Temperatures

There is no available Differential Scanning Calorimetry (DSC) data detailing the thermal transitions, such as melting point or exothermic decomposition peaks, for this compound.

Investigation of Decomposition Kinetics and Reaction Pathways

Detailed studies on the decomposition kinetics and specific reaction pathways for this compound have not been published. Therefore, information on the following sub-topics is not available.

Analysis of Nitro-Nitrite Rearrangement Processes

No information is available regarding nitro-nitrite rearrangement processes in the thermal decomposition of this compound.

Characterization of HONO Elimination Mechanisms

There is no specific data on the role of HONO elimination mechanisms in the decomposition of this compound.

Identification and Quantification of Gaseous Decomposition Products

The gaseous products formed during the thermal decomposition of this compound have not been identified or quantified in the available literature.

Influence of Environmental Conditions on Thermal Decomposition Processes

Research on how environmental factors such as pressure and atmosphere affect the thermal decomposition of this compound is not available.

Role in Advanced Energetic Material Formulations and Composites

Precursor in the Synthesis of High-Energy Plasticizers (e.g., Bis(2-fluoro-2,2-dinitroethyl) Difluoroformal)

A primary application of bis(2-fluoro-2,2-dinitroethyl) carbonate is its use as a starting material for the synthesis of highly energetic plasticizers, most notably bis(2-fluoro-2,2-dinitroethyl) difluoroformal, also known as difluoro-FEFO. google.com This conversion is a critical step as difluoro-FEFO serves as an energetic plasticizer or a fluidic dispersant, which is essential for formulating modern plastic-bonded explosives (PBX). google.com

The synthesis involves reacting this compound with sulfur tetrafluoride (SF₄) and anhydrous hydrogen fluoride (B91410) (HF). google.com The reaction is typically carried out in an autoclave under controlled temperature and pressure conditions. For instance, the carbonate is heated with SF₄ and HF to approximately 125°C for an extended period to yield the difluoroformal product. google.com The resulting plasticizer, difluoro-FEFO, is designed to be incorporated into PBX compositions to improve their processing characteristics and energetic output. google.com

Table 1: Synthesis of Bis(2-fluoro-2,2-dinitroethyl) Difluoroformal

| Starting Material | Reagents | Reaction Temperature | Product | Application |

|---|

Integration into Propellant Binder Systems for Enhanced Performance

Energetic plasticizers derived from this compound, such as bis(2-fluoro-2,2-dinitroethyl) formal (FEFO), play a crucial role in modern propellant and explosive binder systems. dtic.mildtic.mil These binders, often cross-linked polymers, form a matrix that holds solid energetic components together. dtic.mil The addition of a compatible plasticizer is essential to ease the processing of the uncured mixture and to modify the mechanical properties of the final cured composition. dtic.mil

Development of Novel Melt-Cast Explosive Compositions

The 2-fluoro-2,2-dinitroethyl functional group, central to the structure of this compound, is of significant interest in the development of new melt-cast explosives. An ideal melt-cast explosive should possess a melting point between 70°C and 120°C, high density, high detonation performance, and low sensitivity to accidental stimuli. dettx.com

Research into new melt-castable materials has explored various ester-bridged energetic compounds containing the fluorodinitroethyl moiety. rsc.org A series of such esters demonstrated desirable properties, including high thermal stabilities (decomposition temperatures between 190.7°C and 208.3°C), high densities (1.81–1.90 g/cm³), and powerful detonation performance (detonation velocities of 7870–8459 m/s). rsc.org Crucially, these compounds also exhibited low sensitivity to impact and friction. rsc.org This research indicates that derivatives of this compound could be tailored to create novel melt-cast explosives that offer significant performance and safety advantages over traditional materials like TNT. rsc.orglanl.gov

Table 2: Properties of 2-Fluoro-2,2-dinitroethyl Ester Derivatives for Melt-Cast Applications

| Property | Value Range | Significance |

|---|---|---|

| Melting Point | 85.0°C - 94.7°C | Within the ideal range for melt-cast processing dettx.comrsc.org |

| Density | 1.81–1.90 g/cm³ | High density contributes to higher detonation performance rsc.org |

| Detonation Velocity | 7870–8459 m/s | Indicates high explosive power rsc.org |

| Detonation Pressure | 27.4–36.6 GPa | A key measure of explosive performance rsc.org |

| Impact Sensitivity | 27.6–40 J | Relatively insensitive, indicating good safety characteristics rsc.org |

Material Compatibility Studies in Multi-Component Energetic Systems

The successful integration of any new energetic material into a multi-component system, such as a PBX or propellant, hinges on its compatibility with the other ingredients. Compatibility studies are essential to ensure the chemical and physical stability of the final formulation over its intended service life. For plasticizers derived from this compound, these studies would assess interactions with binders, solid oxidizers (like RDX or HMX), and metallic fuels.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Derivative Thermogravimetry (DTG) are commonly employed to evaluate compatibility. researchgate.net These methods can detect changes in melting points, decomposition temperatures, or reaction kinetics that might indicate an undesirable interaction between components. For example, studies on other energetic plasticizers like bis(2,2-dinitropropyl) acetal/formal (BDNPA/F) have used these techniques to assess their compatibility with fluoroolefin-based elastomers. researchgate.net Similarly, Accelerating Rate Calorimetry (ARC) is used to determine the thermal stability of complete formulations, ensuring that the addition of the plasticizer does not negatively affect the onset of thermal decomposition of the explosive. researchgate.net

Microstructural Analysis of Formulations Containing this compound

The performance, sensitivity, and mechanical integrity of a polymer-bonded explosive are profoundly influenced by its microstructure. Microstructural analysis is therefore a critical step in evaluating formulations containing plasticizers derived from this compound. Techniques like Scanning Electron Microscopy (SEM) are used to visualize the distribution of components, the quality of the binder-filler interface, and the presence of defects like voids or cracks. researchgate.net

Studies on ε-CL-20 based pressed PBXs have shown a direct link between microstructure and sensitivity. researchgate.net Formulations with low sensitivity to impact and friction were characterized by a dense structure where the explosive crystals were thoroughly coated by the plasticized binder. researchgate.net In contrast, highly sensitive granules exhibited a more porous interior with uncoated explosive crystals. researchgate.net This analysis highlights the crucial role of the plasticizer in achieving a uniform and well-consolidated microstructure, which is essential for both the safety and performance of the energetic material.

Future Research Directions and Emerging Applications

Development of Novel Derivatization Strategies for Functional Materials

Bis(2-fluoro-2,2-dinitroethyl) carbonate, with its desirable properties as an energetic plasticizer, serves as a foundational molecule for the development of advanced functional materials. Future research will likely focus on innovative derivatization strategies to synthesize new polymers and composites with tailored energetic and mechanical properties. The introduction of energetic functional groups such as azido (B1232118) and nitro groups into polymer backbones is a promising approach. dtic.mil

One avenue of exploration involves using this compound as a building block or plasticizer for energetic thermoplastic elastomers (ETPEs). These materials combine the high energy output of traditional explosives with the processability and durability of elastomers. Research in this area would involve the synthesis of new copolymers that incorporate the fluorodinitroethyl moiety to enhance energy density while maintaining desirable mechanical properties like flexibility at low temperatures.

Furthermore, derivatization can lead to the creation of novel energetic binders for polymer-bonded explosives (PBXs). By chemically modifying this compound to allow for its incorporation into a polymer matrix, new PBXs with improved performance and reduced sensitivity could be developed. This could involve reactions that introduce polymerizable functional groups onto the carbonate structure.

Application of Advanced In-Situ Characterization Techniques During Reactions and Decomposition

A deeper understanding of the reaction pathways and decomposition mechanisms of this compound is crucial for predicting its stability, performance, and safety. The application of advanced in-situ characterization techniques is a key future research direction. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to monitor the chemical changes occurring during synthesis and decomposition in real-time. rsc.orgosti.gov This can provide valuable insights into reaction kinetics and the formation of intermediate species.

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), will continue to be vital for studying the thermal stability and decomposition kinetics of this compound and its derivatives. nih.gov Future work may involve coupling these techniques with mass spectrometry or FTIR to identify the gaseous products evolved during decomposition, offering a more complete picture of the decomposition process. Laser-heating calorimetry is another advanced technique that can provide distinctive thermal signatures and information on the material's shelf life. nist.gov

Investigating the behavior of this compound under high-pressure and high-temperature conditions using techniques like diamond anvil cells coupled with spectroscopic methods will also be critical for understanding its performance under detonation conditions.

Enhanced Computational Modeling for Predictive Material Design and Performance Optimization

Computational modeling has become an indispensable tool in the design and analysis of energetic materials. Future research will leverage enhanced computational methods to predict the properties and performance of this compound and its derivatives with greater accuracy. Density Functional Theory (DFT) will continue to be a primary method for calculating key parameters such as heats of formation, densities, and detonation velocities and pressures. researchgate.net

Advanced computational studies can be employed to explore the structure-property relationships of a wide range of hypothetical derivatives, allowing for the virtual screening of new candidates with improved performance and reduced sensitivity. researchgate.net This "materials by design" approach can significantly accelerate the discovery and development of new energetic materials by prioritizing synthetic efforts on the most promising candidates.

Molecular dynamics simulations can provide insights into the condensed-phase behavior of this compound, including its interactions within a polymer matrix and its response to shock stimuli. These simulations can help in understanding the initiation mechanisms of detonation at the molecular level.

Table 1: Comparison of Computational and Experimental Data for Energetic Compounds This table is for illustrative purposes and may not represent actual data for this compound.

| Property | Computational Method | Predicted Value | Experimental Value |

| Density (g/cm³) | DFT | 1.85 | 1.82 |

| Heat of Formation (kJ/mol) | DFT | -450 | -435 |

| Detonation Velocity (km/s) | Kamlet-Jacobs Equations | 8.5 | 8.3 |

| Detonation Pressure (GPa) | Kamlet-Jacobs Equations | 32 | 30 |

Exploration of Related Fluorodinitroethyl-Based Energetic Compounds and Their Structure-Property Relationships

The promising characteristics of the fluorodinitroethyl group warrant a broader exploration of related energetic compounds. A systematic investigation into the structure-property relationships of a homologous series of compounds containing the 2-fluoro-2,2-dinitroethyl moiety will be a significant area of future research. By varying the backbone structure to which this energetic group is attached, researchers can fine-tune properties such as melting point, thermal stability, density, and explosive performance. researchgate.net

For instance, synthesizing and characterizing a series of esters, ethers, and nitrogen-rich heterocyclic compounds functionalized with the fluorodinitroethyl group will provide a comprehensive dataset for establishing clear structure-property correlations. acs.org This knowledge is essential for the rational design of new energetic materials tailored for specific applications, whether as melt-cast explosives, insensitive munitions, or high-performance propellants.

Investigation of Sustainable Synthesis Approaches and Green Chemistry Principles for Production

The production of energetic materials has traditionally involved processes that are hazardous and environmentally taxing. A critical direction for future research is the investigation of sustainable synthesis approaches and the application of green chemistry principles to the production of this compound and related compounds. acs.org

This includes the exploration of alternative, less hazardous reagents and solvents. For example, developing synthetic routes that avoid the use of highly toxic phosgene (B1210022) would be a significant advancement. acs.org Research into solvent-less reactions or the use of more environmentally benign solvents like ionic liquids or supercritical fluids could also reduce the environmental footprint of the manufacturing process. acs.org

Furthermore, improving the atom economy of the synthesis by designing reaction pathways that maximize the incorporation of starting materials into the final product is a key principle of green chemistry. The development of catalytic methods could also lead to more efficient and selective reactions, reducing waste and energy consumption. The broader goal is to develop a life cycle for energetic materials that is safer for personnel, has a reduced environmental impact, and is economically viable. researchgate.netchemistryviews.orgnih.gov

Q & A

Q. What synthetic methodologies are established for bis(2-fluoro-2,2-dinitroethyl) carbonate?

The synthesis typically involves nucleophilic substitution reactions. For example, 2-fluoro-2,2-dinitroethanol reacts with phosgene or triphosgene under controlled conditions to form the carbonate ester. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by NMR (δ –120 to –130 ppm) and IR (C=O stretch at ~1750 cm) are critical. Yields are often moderate (~40–60%) due to competing oligomerization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm fluorine environment and purity.

- IR spectroscopy : Identification of nitro (1530–1370 cm) and carbonate (1740–1720 cm) groups.

- Mass spectrometry (EI-MS) : Molecular ion peaks at m/z 406 (M) and fragment ions at m/z 213 (CF(NO)CHO).

- Elemental analysis : Validation of C, H, N, F content (±0.3% error) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its high sensitivity to friction, impact, and heat:

- Use remote manipulation tools (e.g., robotic arms) for synthesis and handling.

- Conduct experiments in blast-proof chambers with reinforced shielding.

- Store in minimal quantities (<1 g) at –20°C in Teflon-lined containers.

- Regularly test for decomposition via DSC (exothermic peaks >150°C indicate instability) .

Q. How does the molecular structure contribute to its sensitivity to initiation?

The electron-withdrawing fluorine and nitro groups destabilize the molecule, lowering activation energy for decomposition. The carbonate ester linkage provides a labile site for bond cleavage under mechanical stress. Crystallographic studies of analogous compounds show intermolecular hydrogen bonding networks that may propagate detonation .

Q. What are the key challenges in achieving high-purity this compound?

Challenges include:

- Side reactions : Oligomerization during synthesis.

- Purification : Use of preparative HPLC (C18 column, acetonitrile/water gradient) to separate isomers.

- Moisture sensitivity : Hydrolysis to 2-fluoro-2,2-dinitroethanol, requiring anhydrous conditions (<50 ppm HO) .

Advanced Research Questions

Q. How can computational modeling predict thermal stability and decomposition pathways?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) identify bond dissociation energies (BDEs), showing the C–O carbonate bond (BDE ~200 kJ/mol) as the weakest link.Reactive Molecular Dynamics (ReaxFF) simulations reveal decomposition initiates with NO group liberation, followed by CO release. Experimental validation via TGA-FTIR confirms gas evolution sequences .

Q. What mechanisms underlie compatibility issues with metallic containment materials?

Accelerated corrosion occurs via oxidative degradation of metals (e.g., stainless steel) in contact with the compound. Gravimetric analysis (mass loss >2% after 72 hrs at 60°C) and SEM-EDS show pitting corrosion due to fluoride ion release. Compatibility testing protocols recommend inert liners (e.g., PTFE) for long-term storage .

Q. How does fluorination influence energetic performance compared to non-fluorinated analogs?

Fluorine increases oxygen balance (+12% vs. –5% for non-fluorinated analogs) and detonation velocity (~8500 m/s vs. 7500 m/s). However, it reduces thermal stability (T 150°C vs. 180°C). Combustion calorimetry shows higher energy density (ΔH –4200 kJ/mol) due to C–F bond energy contributions .

Q. What novel analytical approaches resolve conflicting hydrolysis rate data?

Conflicting data in polar vs. non-polar solvents are resolved using stopped-flow UV-Vis kinetics. Hydrolysis in acetonitrile follows pseudo-first-order kinetics (k = 1.2×10 s), while in water, micellar catalysis (CTAB surfactant) accelerates hydrolysis 10-fold. Confocal Raman microscopy tracks real-time degradation .

Q. How does the compound modify polymer-bonded explosive (PBX) properties?

As a co-plasticizer with FEFO, it lowers the glass transition temperature (T) of HTPB binders from –65°C to –75°C (measured by DSC). Tensile testing (ASTM D638) shows a 15% increase in elasticity, improving PBX mechanical stability. Synergistic effects with nitroplasticizers enhance detonation pressure (~32 GPa vs. 28 GPa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.